1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule that contains several functional groups, including pyrazolo, pyrazine, piperidine, and piperazine rings, as well as an alkyne and a ketone These moieties suggest that the compound has unique chemical properties and potential biological activities
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. The structure-activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p-CF3 group could be important for efficiency .
Mechanism of Action
Target of Action
The primary target of this compound is the Janus Kinase (JAK) . JAKs are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
As a JAK inhibitor, this compound binds to the kinase domain of JAKs, thereby inhibiting the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription) . This prevents the translocation of STATs to the nucleus and their subsequent regulation of gene expression .
Biochemical Pathways
The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors . When this pathway is inhibited by the compound, it results in the modulation of gene expression. This can affect processes such as cell growth, cell differentiation, and immune response .
Result of Action
The inhibition of the JAK-STAT pathway by this compound can lead to a decrease in inflammation and other immune responses . This makes it potentially useful in the treatment of diseases such as rheumatoid arthritis, psoriasis, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one involves multiple steps, typically starting with the formation of the core piperidine and piperazine rings. The synthetic route might involve:
Step 1: : Formation of the pyrazolo[1,5-a]pyrazine ring through cyclization reactions.
Step 2: : Introduction of the piperidine ring via reductive amination or similar methods.
Step 3: : Attachment of the but-2-yn-1-yl group through alkyne addition reactions.
Step 4: : Final coupling with piperazin-1-yl)ethan-1-one using nucleophilic substitution or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production methods would be scaled up to ensure efficiency and cost-effectiveness. This often involves optimizing reaction conditions such as temperature, pressure, solvents, and catalysts. Continuous flow synthesis might be employed to improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: : Can be achieved using hydrogenation with catalysts like palladium on carbon, or metal hydrides such as sodium borohydride, resulting in alcohols or amines.
Substitution: : Nucleophilic substitution reactions can occur, especially at the piperidine or piperazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)
Substitution: : Alkyl halides, acyl chlorides
Major Products
The major products formed depend on the type of reaction and the reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one has a broad range of applications in scientific research:
Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.
Biology: : As a probe to study cellular processes due to its potential bioactivity.
Medicine: : Potential use in drug discovery and development, particularly targeting neurological pathways or infectious diseases.
Industry: : May be used in the development of new materials or as a specialty chemical in various applications.
Comparison with Similar Compounds
Similar Compounds
1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-3-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one
1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one
Uniqueness
The unique combination of functional groups in 1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one, particularly the presence of the pyrazolo[1,5-a]pyrazine ring, differentiates it from other similar compounds. This structure could confer unique properties, such as higher binding affinity or specificity for certain biological targets.
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Properties
IUPAC Name |
1-[4-[4-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)oxybut-2-ynyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-18(28)25-15-13-24(14-16-25)9-2-3-17-29-19-5-10-26(11-6-19)21-20-4-7-23-27(20)12-8-22-21/h4,7-8,12,19H,5-6,9-11,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLIWEUZOMPFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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